

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by TL02-59

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Compound of Interest

Compound Name: TL02-59

Cat. No.: B15578233

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Introduction

TL02-59 is a potent and selective inhibitor of the myeloid Src-family kinase Fgr.^{[1][2][3]} This compound has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML), by inducing apoptosis in cancer cells that express Fgr.^{[1][4][5]} This document provides detailed application notes and protocols for the analysis of **TL02-59**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: Fgr Inhibition and Apoptosis Induction

Fgr is a non-receptor tyrosine kinase that plays a role in cell survival and proliferation signaling pathways.^[1] In certain hematologic malignancies like AML, Fgr is often overexpressed and constitutively active, contributing to uncontrolled cell growth and resistance to apoptosis. **TL02-59** selectively inhibits the kinase activity of Fgr, leading to the downregulation of downstream pro-survival signals. This disruption of Fgr-mediated signaling cascades ultimately shifts the cellular balance towards apoptosis, making **TL02-59** a promising therapeutic agent. The inhibition of Fgr can influence downstream pathways such as the PI3K/Akt, MAPK, and STAT signaling pathways, which are critical regulators of apoptosis. This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Data Presentation

The following tables summarize representative quantitative data from dose-response and time-course experiments analyzing apoptosis in AML cell lines (e.g., MV4-11 and MOLM-14) treated with **TL02-59**. Data was acquired using Annexin V and Propidium Iodide staining followed by flow cytometry.

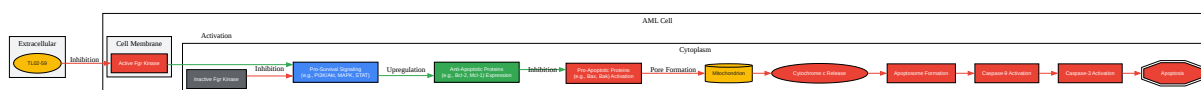
Table 1: Dose-Response Effect of **TL02-59** on Apoptosis in AML Cells (72-hour treatment)

Cell Line	TL02-59 Concentration (nM)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)	Total % Apoptotic Cells
MV4-11	0 (Vehicle)	5.2	2.1	7.3
10	15.8	5.4	21.2	
50	35.2	12.7	47.9	
100	55.9	20.1	76.0	
MOLM-14	0 (Vehicle)	4.8	1.9	6.7
10	18.3	6.8	25.1	
50	40.1	15.3	55.4	
100	62.5	25.8	88.3	

Table 2: Time-Course Effect of **TL02-59** (100 nM) on Apoptosis in MV4-11 Cells

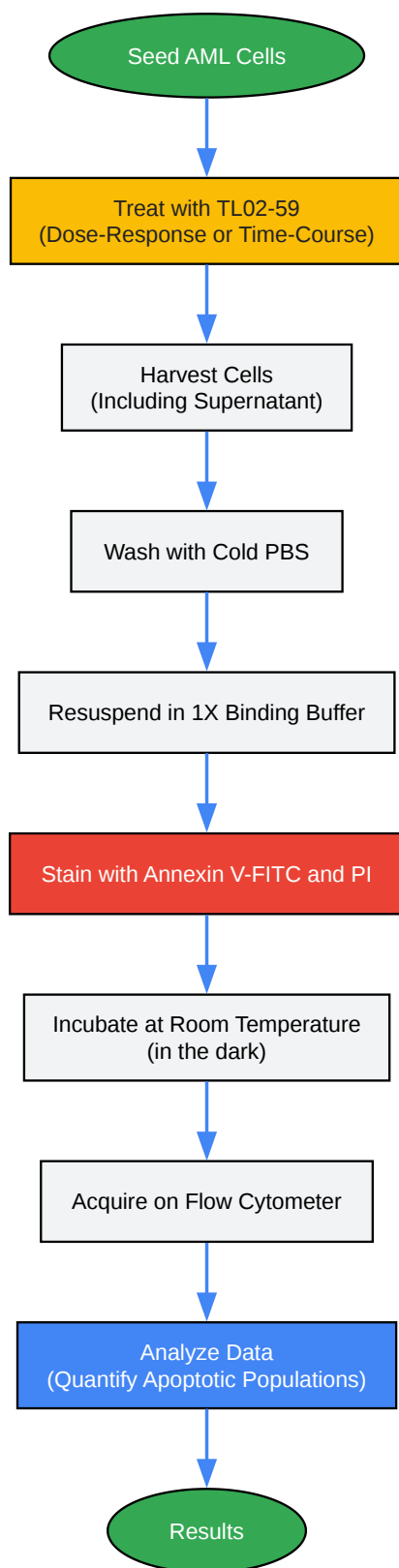
Treatment Time (hours)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)	Total % Apoptotic Cells
0	5.1	2.0	7.1
12	12.6	4.5	17.1
24	28.4	9.8	38.2
48	45.7	18.2	63.9
72	56.2	21.5	77.7

Signaling Pathway and Experimental Workflow



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Caption: **TL02-59** inhibits Fgr kinase, leading to apoptosis.



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Caption: Workflow for apoptosis analysis with **TL02-59**.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with **TL02-59**

- Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL in a final volume of 2 mL per well.
- Compound Preparation: Prepare a stock solution of **TL02-59** in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for the experiment.
- Treatment:
 - Dose-Response: Treat the cells with increasing concentrations of **TL02-59** (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO equivalent to the highest **TL02-59** concentration) for a fixed time point (e.g., 72 hours).
 - Time-Course: Treat the cells with a fixed concentration of **TL02-59** (e.g., 100 nM) and a vehicle control. Harvest the cells at various time points (e.g., 0, 12, 24, 48, 72 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol is for the detection of apoptotic cells using a commercially available Annexin V-FITC Apoptosis Detection Kit.

Materials:

- Treated and control cells
- Phosphate-Buffered Saline (PBS), cold
- 1X Binding Buffer
- Annexin V-FITC

- Propidium Iodide (PI) staining solution
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

Procedure:

- Cell Harvesting:
 - For suspension cells, gently pipette the cell suspension from each well and transfer to a separate flow cytometry tube.
 - For adherent cells, first collect the culture medium (which contains detached apoptotic cells). Then, wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
- Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cell pellets with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
- Resuspension: Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
- Staining:
 - Add 5 µL of Annexin V-FITC to each cell suspension.
 - Add 5 µL of PI to each cell suspension.
 - Gently vortex the tubes to mix.
- Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
- Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as compensation controls.
 - Acquire data for at least 10,000 events per sample.
 - Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
 - Lower-Left (Annexin V-/PI-): Live cells
 - Lower-Right (Annexin V+/PI-): Early apoptotic cells
 - Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells
 - Upper-Left (Annexin V-/PI+): Necrotic cells (often considered part of the late apoptotic population in this assay)

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References

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